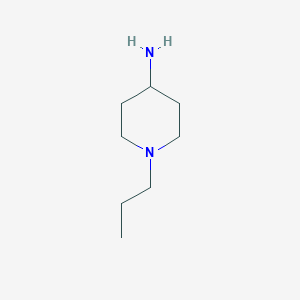

1-Propylpiperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-5-10-6-3-8(9)4-7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYVGFQRDRGDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337308 | |

| Record name | 1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42389-59-3 | |

| Record name | 1-propylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42389-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Propylpiperidin-4-amine synthesis protocols

An In-depth Technical Guide on the Synthesis of 1-Propylpiperidin-4-amine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. As a substituted piperidine, it belongs to a class of compounds frequently incorporated into pharmacologically active molecules due to the piperidine ring's ability to confer desirable properties such as improved solubility, metabolic stability, and bioavailability. The presence of a primary amine at the 4-position and an N-propyl group provides two distinct points for further chemical modification, making it a versatile scaffold for constructing diverse chemical libraries. This guide provides a detailed examination of the core synthetic strategies for preparing this compound, offering field-proven insights into protocol selection and execution for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, required scale, and the desired purity profile of the final compound.

-

Reductive Amination: This pathway typically involves the formation of an imine or enamine intermediate from a ketone precursor, which is then reduced in situ to the target amine. For this compound, this can be achieved by the reductive amination of 1-propyl-4-piperidone. This method is robust and generally provides good yields.

-

Direct N-Alkylation: This strategy involves the direct attachment of the propyl group to the ring nitrogen of a pre-existing 4-aminopiperidine scaffold. This is typically an SN2 reaction using a propyl halide. While conceptually straightforward, this approach requires careful control to avoid common side reactions such as over-alkylation.[1]

The following diagram illustrates the logical choice between these two primary synthetic pathways.

Caption: Decision logic for selecting a synthetic pathway.

Protocol 1: Synthesis via Reductive Amination

This approach is a cornerstone reaction in amine synthesis, valued for its efficiency and control.[2] The overall process is a two-step sequence starting from commercially available 4-piperidone. First, the piperidine nitrogen is alkylated to install the propyl group, yielding 1-propyl-4-piperidone. This intermediate is then subjected to reductive amination with an ammonia source to furnish the final product.

Experimental Workflow Diagram

Caption: Workflow for the reductive amination route.

Step-by-Step Methodology

Part A: Synthesis of 1-Propyl-4-piperidone

-

Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride monohydrate (15.3 g, 0.1 mol), potassium carbonate (K₂CO₃, 41.4 g, 0.3 mol), and acetonitrile (250 mL).

-

Alkylation: Add 1-propyl bromide (13.5 g, 0.11 mol) to the suspension. The use of a slight excess of the alkylating agent ensures complete consumption of the starting piperidone. Potassium carbonate acts as the base to neutralize the HCl salt and the HBr generated during the reaction.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil by vacuum distillation to obtain 1-propyl-4-piperidone as a colorless to pale yellow liquid.

Part B: Reductive Amination of 1-Propyl-4-piperidone

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-propyl-4-piperidone (14.1 g, 0.1 mol) and ammonium acetate (NH₄OAc, 38.5 g, 0.5 mol) in methanol (150 mL). Ammonium acetate serves as the ammonia source for the formation of the imine intermediate.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 5.6 g, 0.09 mol) portion-wise over 30 minutes. NaBH₃CN is a preferred reducing agent as it is selective for the iminium ion over the ketone, minimizing side reactions.[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by carefully adding 2M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour, then basify the solution with 6M NaOH to a pH of >12.

-

Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis via Direct N-Alkylation of 4-Aminopiperidine

This method is more direct, involving the reaction of commercially available 4-aminopiperidine with a propylating agent. The primary challenge lies in achieving selective alkylation at the more nucleophilic secondary amine of the piperidine ring without affecting the primary exocyclic amine or causing over-alkylation to a quaternary ammonium salt.[4]

Experimental Workflow Diagram

Caption: Workflow for the direct N-alkylation route.

Step-by-Step Methodology

-

Reagent Preparation: To a 250 mL round-bottom flask, add 4-aminopiperidine (10.0 g, 0.1 mol), N,N-Diisopropylethylamine (DIPEA, 15.5 g, 0.12 mol), and anhydrous N,N-Dimethylformamide (DMF, 100 mL). DIPEA is a non-nucleophilic base used to scavenge the HI generated during the reaction.

-

Alkylation: Cool the solution to 0°C. Add 1-iodopropane (17.0 g, 0.1 mol) dropwise over 20 minutes. Using a 1:1 molar ratio of amine to alkyl halide is crucial to minimize the risk of dialkylation. 1-iodopropane is chosen over the bromide or chloride for its higher reactivity, allowing for milder reaction conditions.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-20 hours. Monitor the formation of the product and consumption of starting material by LC-MS.

-

Work-up: Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 150 mL). The aqueous phase will retain the unreacted starting material and salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product will likely be a mixture. Purify via column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to isolate the desired this compound. The triethylamine is added to the eluent to prevent the amine product from tailing on the acidic silica gel.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic protocol is a critical decision guided by multiple factors.

| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct N-Alkylation |

| Starting Materials | 4-Piperidone, Propyl Bromide, NH₄OAc | 4-Aminopiperidine, 1-Iodopropane |

| Number of Steps | Two main synthetic steps | One main synthetic step |

| Typical Yield | Good to Excellent (60-80% overall) | Moderate (40-60%) due to selectivity issues |

| Scalability | Highly scalable | Moderate; purification can be challenging on a large scale |

| Purification | Vacuum distillation is often sufficient | Requires column chromatography |

| Key Advantage | High selectivity and product purity | Fewer synthetic transformations |

| Key Disadvantage | Longer overall sequence | Risk of over-alkylation and difficult purification[1][5] |

Purification and Characterization

Purification:

-

Distillation: For products obtained from the reductive amination route, vacuum distillation is often the most effective method for purification on a large scale, as the target compound has a significantly different boiling point from intermediates and side products.

-

Column Chromatography: This is the method of choice for purifying the product of the direct alkylation route, where separation from unreacted starting material and over-alkylated byproducts is necessary.[5]

-

Acid-Base Extraction: A carefully planned series of extractions at different pH values can help remove non-basic impurities and some starting materials.

Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the propyl group (a triplet, a sextet, and another triplet), as well as multiplets for the piperidine ring protons. The protons on the carbon bearing the amino group will appear as a distinct multiplet.

-

¹³C NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the parent ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching bands.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Flammable Solvents: Acetonitrile, methanol, and ethyl acetate are flammable liquids. Avoid open flames and ensure proper grounding of equipment.

-

Corrosive Reagents: Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns. Handle with care.

-

Toxic Reagents: Alkyl halides like 1-propyl bromide and 1-iodopropane are toxic and should be handled with caution. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with acid. The quenching step must be performed slowly in a fume hood.

-

4-Aminopiperidine: This reagent is corrosive and can cause skin burns and eye damage.[6]

Conclusion

Both reductive amination and direct N-alkylation represent viable and effective strategies for the synthesis of this compound. The reductive amination pathway, while longer, generally offers higher yields and a simpler purification process, making it well-suited for larger-scale production. The direct N-alkylation route provides a quicker entry to the target molecule but requires careful optimization and chromatographic purification to achieve high purity. The ultimate choice of method will be dictated by the specific needs of the research program, balancing factors of scale, timeline, cost, and available equipment.

References

Spectroscopic Blueprint of 1-Propylpiperidin-4-amine: A Technical Guide for Researchers

Introduction: Elucidating the Structure of a Versatile Piperidine Moiety

In the landscape of modern drug discovery and chemical research, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and functional molecules. Its conformational flexibility and the capacity for substitution at various positions allow for the fine-tuning of physicochemical and pharmacological properties. 1-Propylpiperidin-4-amine, a derivative featuring both a secondary amine at the 4-position and a tertiary amine within the ring N-alkylated with a propyl group, represents a key building block in medicinal chemistry. Its structural integrity is paramount to its function and reactivity.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. As experimental spectra for this specific compound are not widely published, this document serves as a comprehensive, predictive guide based on foundational spectroscopic principles and data from analogous structures. We will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section is designed not only to present the predicted data but also to explain the underlying principles and experimental considerations, thereby offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for the accurate assignment of spectroscopic signals. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the propyl group protons and the piperidine ring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly of the amine protons. Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube.[1][2][3]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence for ¹H NMR is sufficient. To confirm the presence of the exchangeable NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH₂ signal should disappear or significantly diminish.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-3' (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the propyl chain, coupled to the adjacent CH₂ group. |

| H-2', H-3, H-5 (axial) | 1.2 - 1.4 | Multiplet (m) | 4H | Overlapping signals from the axial protons of the piperidine ring and the central CH₂ of the propyl group. |

| H-2', H-3, H-5 (equatorial) | 1.6 - 1.8 | Multiplet (m) | 4H | Overlapping signals from the equatorial protons of the piperidine ring and the central CH₂ of the propyl group. |

| NH₂ | 1.5 - 2.5 (broad) | Singlet (s) | 2H | Exchangeable protons of the primary amine; often a broad signal that may not show coupling. |

| H-1' (N-CH₂) | 2.2 - 2.4 | Triplet (t) | 2H | CH₂ group of the propyl chain attached to the piperidine nitrogen, coupled to the adjacent CH₂ group. |

| H-2, H-6 (axial) | 2.0 - 2.2 | Multiplet (m) | 2H | Axial protons on the carbons adjacent to the piperidine nitrogen. |

| H-4 | 2.6 - 2.8 | Multiplet (m) | 1H | Proton at the 4-position of the piperidine ring, attached to the same carbon as the amino group. |

| H-2, H-6 (equatorial) | 2.8 - 3.0 | Multiplet (m) | 2H | Equatorial protons on the carbons adjacent to the piperidine nitrogen, deshielded by the nitrogen. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single peak.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-3' (CH₃) | 11 - 13 | Terminal methyl carbon of the propyl group. |

| C-2' (CH₂) | 20 - 22 | Central methylene carbon of the propyl group. |

| C-3, C-5 | 30 - 35 | Carbons in the piperidine ring beta to the ring nitrogen and adjacent to the C-4 carbon. |

| C-4 | 48 - 52 | Piperidine ring carbon bearing the amino group. |

| C-2, C-6 | 53 - 58 | Carbons in the piperidine ring alpha to the ring nitrogen. |

| C-1' (N-CH₂) | 60 - 65 | Methylene carbon of the propyl group directly attached to the piperidine nitrogen. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. This compound contains a primary amine (-NH₂) and a tertiary amine (>N-), as well as alkyl C-H and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: For liquid samples like this compound, a small drop is placed directly onto the ATR crystal. No further preparation is typically needed.[4]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Interpretation: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3300 - 3500 | N-H stretch (primary amine) | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[5][6] |

| 2850 - 2960 | C-H stretch (alkyl) | Strong | Characteristic of the CH₂, and CH₃ groups in the propyl chain and piperidine ring. |

| 1580 - 1650 | N-H bend (primary amine) | Medium | Scissoring vibration of the -NH₂ group.[5] |

| 1020 - 1250 | C-N stretch | Medium | Stretching vibrations for both the primary and tertiary amine C-N bonds.[5] |

| 665 - 910 | N-H wag (primary amine) | Broad, Strong | Out-of-plane bending of the -NH₂ group.[5] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[7][8][9]

-

Fragmentation and Analysis: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals. These ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol

-

Molecular Ion (M⁺•): A peak is expected at m/z = 142.

Major Fragmentation Pathways:

The most likely fragmentation pathway for N-alkyl piperidines under EI is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Major Fragment Ions:

| m/z | Proposed Structure/Fragment | Comments |

| 142 | [C₈H₁₈N₂]⁺• | Molecular ion (M⁺•). |

| 113 | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical from the propyl group. |

| 99 | [M - C₃H₇]⁺ | Cleavage of the propyl group at the C-N bond. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage of the piperidine ring. |

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic blueprint for the structural confirmation of this compound. The interplay of these techniques, from the detailed proton and carbon environments revealed by NMR to the functional group identification by IR and the fragmentation patterns in MS, offers a self-validating system for the characterization of this important chemical entity. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound and its derivatives in their research and development endeavors.

References

- 1. 1-Piperidinamine [webbook.nist.gov]

- 2. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]

- 5. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Chlorophenyl)-1-isopropylpiperidin-4-amine | C14H21ClN2 | CID 3017394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Uncharted Territory: The Enigma of CAS Number 23345-83-7

A comprehensive search for the chemical properties, synthesis, and applications of the compound designated by CAS number 23345-83-7 has yielded no specific information. This suggests that the substance is either highly obscure, a transient chemical species, or that the provided CAS number may contain a typographical error.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a unique and unambiguous identifier for a specific chemical substance. The absence of publicly available data for 23345-83-7 in prominent chemical databases and scientific literature prevents the creation of an in-depth technical guide as requested. Standard searches for chemical properties, spectroscopic data, synthesis protocols, and potential applications have failed to retrieve any relevant results for this particular identifier.

In contrast, extensive information is readily available for well-characterized compounds. For instance, a search for a common laboratory reagent like sodium sulfite (CAS 7757-83-7) provides a wealth of data, including its physical and chemical properties, safety information, and various applications in industrial and laboratory settings.[1][2][3][4][5] This highlights the unusual nature of the query for 23345-83-7.

Given the lack of information, it is impossible to provide a technical guide detailing the core chemical properties, potential applications in drug development, or established analytical methodologies for CAS 23345-83-7.

Recommendations for Researchers:

It is strongly recommended to verify the accuracy of the CAS number 23345-83-7 . A re-examination of the source of this number is crucial to ensure it has been transcribed correctly. In the event of a confirmed typographical error, a search with the correct CAS number should yield the desired information.

Should the CAS number be accurate, it may represent a novel or proprietary compound with limited to no public documentation. In such cases, information may only be available through direct contact with the originating source or through specialized, private databases.

At present, the chemical identity and properties of CAS 23345-83-7 remain an enigma, precluding any further scientific discourse or the development of a comprehensive technical guide.

References

Navigating the Solubility Landscape of 1-Propylpiperidin-4-amine: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate ballet of drug development, the solubility of an active pharmaceutical ingredient (API) is a lead dancer. It dictates the formulation strategies we can employ, influences bioavailability, and ultimately, impacts therapeutic efficacy. For researchers and scientists working with novel compounds such as 1-Propylpiperidin-4-amine, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic—it is a cornerstone of successful pre-formulation and formulation development.

Deconstructing this compound: A Molecular Profile

To predict the solubility of this compound, we must first understand its structural and physicochemical properties. The molecule consists of a saturated piperidine ring, a primary amine group at the 4-position, and a propyl group attached to the ring nitrogen.

| Property | Value/Descriptor | Significance for Solubility |

| Molecular Formula | C₈H₁₈N₂ | Indicates a relatively small molecule with a significant non-polar hydrocarbon component. |

| Molecular Weight | 142.24 g/mol | Low molecular weight generally favors solubility. |

| Key Functional Groups | Primary amine (-NH₂), Tertiary amine (within the piperidine ring) | The primary amine is a hydrogen bond donor and acceptor, enhancing polarity. The tertiary amine is a hydrogen bond acceptor. |

| Structural Features | Saturated heterocyclic ring, Flexible propyl chain | The aliphatic nature of the piperidine ring and propyl group contributes to non-polar character. |

The presence of both polar (amine groups) and non-polar (propyl group and piperidine ring) moieties suggests that this compound will exhibit a nuanced solubility profile, with miscibility being highly dependent on the nature of the solvent.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" remains a powerful predictive tool in solubility science.[1] It posits that substances with similar polarities are more likely to be soluble in one another. We can categorize organic solvents based on their polarity and hydrogen bonding capabilities to anticipate their interaction with this compound.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the primary amine of this compound, facilitating dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | While lacking hydrogen bond donating ability, their polarity and ability to act as hydrogen bond acceptors will interact favorably with the amine groups. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The non-polar hydrocarbon backbone of this compound will have favorable van der Waals interactions with these solvents. Solubility in diethyl ether may be enhanced due to its weak hydrogen bond accepting capability.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the molecule. Amines are generally soluble in dichloromethane.[2] |

It is crucial to recognize that these are predictions. Empirical determination is essential for obtaining precise solubility data for formulation development.

A Rigorous Protocol for the Experimental Determination of Solubility

The following protocol outlines a standardized method for determining the equilibrium solubility of this compound in various organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow

The experimental workflow is designed to ensure the accurate and reproducible determination of solubility.

Figure 1: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add a measured amount of each selected organic solvent (e.g., 2 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be visibly present after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent into a clean vial. This step is critical to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Generate a standard curve by preparing a series of dilutions from the stock solution.

-

Analyze the standards and the diluted samples using a validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by interpolating from the standard curve.

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

-

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling this compound and the organic solvents.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific hazard information and handling procedures.[3][4]

-

Many amines are corrosive and can cause skin and eye damage.[5] Avoid direct contact.

Conclusion: From Prediction to Practical Application

While a definitive, publicly available solubility dataset for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. By understanding the molecule's inherent physicochemical properties, applying the principles of solubility, and executing a rigorous experimental protocol, you can confidently characterize its behavior in a wide array of organic solvents. This empirical data is invaluable for guiding formulation strategies, ensuring reproducible results in screening assays, and ultimately, accelerating the journey from discovery to clinical application.

References

Methodological & Application

1-Propylpiperidin-4-amine: A Versatile Scaffold for Innovations in Medicinal Chemistry

Introduction: The Strategic Value of the 1-Propylpiperidin-4-amine Building Block

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of novel therapeutics.[2] Within this class of heterocycles, this compound emerges as a particularly strategic building block. The presence of a primary amine at the 4-position offers a versatile handle for a multitude of chemical transformations, while the N-propyl group provides a balance of lipophilicity and metabolic stability, crucial for optimizing the pharmacokinetic profiles of drug candidates.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its physicochemical properties, explore its diverse applications, and provide detailed, field-proven protocols for its incorporation into lead compounds.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for rational drug design. The characteristics of this compound, summarized in the table below, inform its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | PubChem |

| Molecular Weight | 142.24 g/mol | PubChem |

| pKa (predicted) | 10.5 (for the piperidine nitrogen) | ChEMBL[3] |

| LogP (predicted) | 1.3 | PubChem |

| Boiling Point | 198-200 °C | Vendor Data |

| Density | 0.88 g/cm³ | Vendor Data |

The basicity of the piperidine nitrogen (pKa ≈ 10.5) is a key feature, influencing its ionization state at physiological pH and its nucleophilicity in chemical reactions.[3] The predicted LogP suggests a moderate lipophilicity, which can be fine-tuned through derivatization of the primary amine to achieve the desired balance for membrane permeability and aqueous solubility.

Caption: Structure of this compound

Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacological Targets

The this compound scaffold is a versatile starting point for the synthesis of compounds targeting a wide range of biological entities. Its utility stems from the ability to readily introduce diverse functionalities at the 4-amino position, thereby exploring different pharmacophores and optimizing interactions with the target protein.

Case Study: Development of Potent and Selective Kinase Inhibitors

In the realm of oncology, protein kinases are critical targets for therapeutic intervention. The 4-aminopiperidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as orally active inhibitors of Protein Kinase B (Akt), a key node in cell survival pathways.[4][5] The primary amine of a 4-aminopiperidine precursor serves as a crucial attachment point for the carboxamide moiety, which is essential for binding to the kinase active site. The N-alkyl substituent on the piperidine ring, in this case, can be varied to fine-tune selectivity and pharmacokinetic properties.

Other Therapeutic Areas

Beyond kinase inhibition, the this compound core has been explored in the development of:

-

Sigma-1 Receptor Ligands: These have potential applications in the treatment of neuropathic pain and other central nervous system disorders.[6]

-

Antiviral Agents: The 4-aminopiperidine scaffold has been investigated for its potential in inhibiting viral assembly, as demonstrated in studies against the Hepatitis C virus.[7]

-

Antileukemic Agents: Novel derivatives of 4-(3-(piperidin-4-yl) propyl)piperidine have shown promising antiproliferative activity against human leukemia cell lines.[8][9]

Synthetic Protocols: Harnessing the Reactivity of this compound

The successful integration of this compound into a synthetic route hinges on the judicious selection of reaction conditions that leverage the reactivity of its primary amine. Below are detailed protocols for common and highly effective transformations.

Protocol 1: Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for linking molecular fragments.[10]

Objective: To couple this compound with a carboxylic acid to form the corresponding amide.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

-

Add the solution of this compound to the activated carboxylic acid mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices: The use of a coupling agent like HATU facilitates the formation of a highly reactive activated ester from the carboxylic acid, which is then readily attacked by the primary amine of this compound. The tertiary amine base is crucial to neutralize the acid formed during the reaction and to maintain a basic environment conducive to the nucleophilic attack.

Caption: Amide Coupling Workflow

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl or arylalkyl groups at the primary amine.[11][12]

Objective: To synthesize a secondary amine by reacting this compound with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent, add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.

-

Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by crystallization.

Trustworthiness of the Protocol: This protocol is self-validating as the reaction progress can be easily monitored for the disappearance of the starting materials and the appearance of the desired product. The choice of a mild reducing agent like STAB is critical as it selectively reduces the iminium ion in situ without reducing the starting aldehyde or ketone.[13]

Caption: Reductive Amination Pathway

Conclusion: A Building Block for Future Discoveries

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural features and chemical reactivity provide a solid foundation for the design and synthesis of novel therapeutic agents across a multitude of disease areas. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the potential of this scaffold in their drug discovery endeavors. By understanding its properties and mastering its chemical transformations, scientists can continue to innovate and develop the next generation of life-saving medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Notes & Protocols: The Strategic Use of 1-Propylpiperidin-4-amine in the Synthesis of Bioactive Molecules

Introduction: The Privileged Piperidine Scaffold and the Role of N-Alkylation

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and the ability to project substituents in precise three-dimensional orientations allow for optimal interactions with biological targets.[3][4] The nitrogen atom of the piperidine ring offers a convenient handle for chemical modification, with N-alkylation being a key strategy to modulate the physicochemical and pharmacokinetic properties of a molecule.[5]

This guide focuses on 1-Propylpiperidin-4-amine , a versatile building block that combines the structural benefits of the piperidine core with the specific advantages conferred by an N-propyl group and a reactive primary amine at the 4-position. We will explore the rationale behind its use, provide detailed protocols for its synthesis, and demonstrate its application in the construction of complex bioactive molecules.

Expert Insights: Why Choose this compound?

The choice of an N-alkyl substituent on a piperidine scaffold is a critical decision in drug design, directly impacting a compound's lipophilicity, metabolic stability, and target engagement. The N-propyl group, in particular, offers a compelling balance of properties.

-

Modulation of Lipophilicity: The addition of the propyl group increases the lipophilicity of the piperidine scaffold compared to its unsubstituted or N-methyl counterparts. This can enhance membrane permeability and improve oral bioavailability.[6] However, the increase in lipophilicity is moderate, which can help avoid the negative consequences of excessive lipophilicity, such as poor solubility and increased off-target effects.

-

Metabolic Stability: The N-propyl group can influence the metabolic fate of the molecule. While N-dealkylation is a common metabolic pathway for N-alkylamines, the rate of this process can be modulated by the nature of the alkyl group. Strategic placement of substituents can also shield the molecule from enzymatic degradation.[7][8]

-

Structure-Activity Relationships (SAR): In many ligand-receptor interactions, particularly with G-protein coupled receptors (GPCRs), the N-alkyl group of a piperidine ligand occupies a specific hydrophobic pocket.[9][10] The size and shape of this pocket dictate the optimal length and branching of the alkyl chain. The propyl group often serves as an excellent starting point in SAR studies to probe these interactions.[11][12]

-

Bioisosterism: The N-propylpiperidine moiety can be considered a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's properties while maintaining its overall topology for receptor binding.[13][14][15]

Synthesis of the Building Block: this compound

While this compound is commercially available, an in-house synthesis may be required for cost-effectiveness in large-scale campaigns or for the preparation of analogs. A robust and scalable synthetic route can be adapted from methods used for structurally similar compounds.[16][17] A common approach involves the reductive amination of 1-propylpiperidin-4-one.

Protocol 1: Synthesis of this compound via Reductive Amination

This two-step protocol starts with the commercially available 1-propylpiperidin-4-one.

Step 1: Oximation of 1-Propylpiperidin-4-one

-

To a solution of 1-propylpiperidin-4-one (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 equivalents) and a base like sodium acetate (2 equivalents).

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-propylpiperidin-4-one oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

-

Dissolve the crude oxime from the previous step (1 equivalent) in ethanol or methanol.

-

Carefully add a catalytic amount of a reducing agent such as Raney Nickel or Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction may take several hours to complete.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the pure amine.

Application in the Synthesis of Bioactive Molecules

The primary amine at the 4-position of this compound is a versatile nucleophile, readily participating in reactions such as amide bond formation and further N-alkylation.

Application Note 1: Synthesis of a Thiophene-based Anti-neoplastic Agent via Amide Coupling

A patented series of anti-neoplastic compounds utilizes this compound as a key building block to introduce the N-propylpiperidine moiety.[18] The core reaction is a standard amide coupling between a carboxylic acid and the primary amine of this compound.

Protocol 2: Amide Coupling with this compound

This protocol is based on the synthesis described in US Patent 8,680,139 B2.[18]

Materials:

-

5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiophene-2-carboxylic acid

-

This compound

-

A suitable amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.

-

Add the coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.2 equivalents) in the reaction solvent to the mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are suitable for amide coupling reactions. |

| Coupling Reagent | HATU | A highly efficient coupling reagent that minimizes side reactions.[18][19] |

| Base | DIPEA | A sterically hindered base that facilitates the coupling without competing in nucleophilic reactions. |

| Temperature | Room Temperature | Mild conditions that are generally sufficient for amide bond formation with activated esters. |

| Stoichiometry | Amine in slight excess | To ensure complete consumption of the more valuable carboxylic acid starting material. |

Table 1: Representative conditions for amide coupling.

Further Synthetic Applications: Reductive Amination

The primary amine of this compound can also be further alkylated, most commonly via reductive amination, to yield N,N'-disubstituted piperidine derivatives. This is a key transformation for accessing a wide range of bioactive molecules where the 4-amino group is part of a more complex pharmacophore.

Protocol 3: General Procedure for Reductive Amination

-

Dissolve this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in an appropriate solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and if the reaction was performed in a water-miscible solvent, extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. The N-propyl group provides a means to fine-tune lipophilicity and other pharmacokinetic parameters, while the primary amine at the 4-position serves as a key reactive handle for introducing the scaffold into larger, more complex structures. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. US3998834A - N-(4-piperidinyl)-n-phenylamides and -carbamates - Google Patents [patents.google.com]

- 5. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 6. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mch.estranky.sk [mch.estranky.sk]

- 14. mykhailiukchem.org [mykhailiukchem.org]

- 15. Bioisosterism - Drug Design Org [drugdesign.org]

- 16. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Versatile Scaffold: Harnessing 1-Propylpiperidin-4-amine for Accelerated Drug Discovery

Introduction: In the landscape of medicinal chemistry, the piperidine moiety stands as a quintessential privileged scaffold, embedded in the architecture of numerous clinically successful therapeutics.[1] Its conformational flexibility, basic nitrogen atom, and capacity for stereospecific functionalization allow for precise three-dimensional tailoring to engage a multitude of biological targets. This guide delves into the specifics of a particularly promising, yet underexplored, derivative: 1-propylpiperidin-4-amine . The strategic incorporation of a propyl group at the N1 position and a primary amine at the C4 position offers a unique combination of lipophilicity and hydrogen bonding potential, opening new avenues for drug design. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and application notes to unlock the full potential of this versatile scaffold.

Physicochemical Properties: The Foundation of Druggability

The physicochemical properties of a scaffold are paramount as they profoundly influence its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this compound is not broadly published, we can infer its key characteristics based on the well-documented properties of related structures.

The piperidine ring itself is a saturated heterocycle, which imparts a three-dimensional character to the molecule.[2] The N-propyl group increases the lipophilicity of the scaffold compared to its N-methyl or N-ethyl counterparts, which can enhance membrane permeability and access to targets within the central nervous system (CNS). The basicity of the piperidine nitrogen is a critical feature; for the parent 1-propylpiperidine, the basic pKa is approximately 10.5.[3] This basicity ensures that the compound will be protonated at physiological pH, which can be crucial for ionic interactions with target proteins and for aqueous solubility. The primary amine at the 4-position provides a key hydrogen bond donor and acceptor, further enabling strong interactions with biological targets.

Table 1: Estimated Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated LogP | pKa (of piperidine N) |

| Piperidine | C₅H₁₁N | 85.15 | 0.8 | ~11.2 |

| 1-Propylpiperidine | C₈H₁₇N | 127.23 | ~2.3 | ~10.5[3] |

| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 | ~0.3 | ~9.9 |

| This compound | C₈H₁₈N₂ | 142.24 | ~1.8 | ~10.3 |

Note: LogP and pKa values for this compound are estimated based on computational models and data from analogous structures.

Synthetic Strategies: Building the Core

The synthesis of this compound can be efficiently achieved through a variety of established synthetic methodologies. A highly reliable and scalable approach is the reductive amination of a suitable N-substituted piperidone. The following protocols provide detailed, step-by-step procedures for the synthesis of the target scaffold.

Protocol 1: Synthesis of 1-Propyl-4-piperidone (Intermediate)

A common precursor for the synthesis of this compound is 1-propyl-4-piperidone. This intermediate can be synthesized via the N-alkylation of 4-piperidone.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq) and acetonitrile.

-

Add potassium carbonate (3.0 eq) to the suspension.

-

Add 1-bromopropane (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a 1M NaOH solution to a pH of ~12.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-propyl-4-piperidone.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination to Yield this compound

This protocol describes the conversion of the 1-propyl-4-piperidone intermediate to the final this compound using a one-pot reductive amination procedure.[4]

Materials:

-

1-Propyl-4-piperidone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-propyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.

-

Add a solution of ammonium acetate (5-10 eq) or a 7N solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of 1M HCl until the gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer to pH > 12 with a concentrated NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by vacuum distillation or converted to its hydrochloride salt by treating a solution of the free base in diethyl ether with a solution of HCl in diethyl ether.

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The primary amine at the 4-position serves as a convenient handle for further derivatization, allowing for the introduction of various pharmacophoric elements to target specific biological receptors or enzymes.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a well-established motif in CNS drug discovery.[5] The increased lipophilicity imparted by the N-propyl group can facilitate blood-brain barrier penetration, making this scaffold particularly attractive for developing drugs targeting CNS disorders.

-

Dopamine and Serotonin Receptor Ligands: Derivatives of 4-aminopiperidine have been explored as ligands for dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia, depression, and Parkinson's disease. The primary amine can be acylated or alkylated to introduce moieties that mimic the binding of endogenous ligands.

-

N-type Calcium Channel Blockers: 4-aminopiperidine derivatives have been investigated as N-type calcium channel blockers for the treatment of chronic and neuropathic pain.[6] The N-propyl group can be fine-tuned to optimize potency and selectivity.

-

Muscarinic Acetylcholine Receptor Modulators: The piperidine scaffold is present in numerous modulators of muscarinic acetylcholine receptors (mAChRs), which are targets for cognitive disorders like Alzheimer's disease.

Anti-inflammatory and Anticancer Agents

Recent research has highlighted the potential of piperidine derivatives as anti-inflammatory and anticancer agents.

-

Kinase Inhibitors: The 4-amino group can be functionalized to generate compounds that target specific kinases involved in cancer cell proliferation and survival.

-

Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activity.[7] The this compound scaffold can be used to generate novel analogs with improved properties.

Caption: Potential therapeutic areas for this compound derivatives.

Protocols for Biological Evaluation

Once a library of derivatives based on the this compound scaffold has been synthesized, a systematic biological evaluation is necessary to identify lead compounds. The following protocols outline key in vitro assays for initial screening.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized compounds against a panel of protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

Procedure (General):

-

Prepare a stock solution of the test compound in 100% DMSO.

-

In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Add serial dilutions of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add a solution containing an antibody that specifically binds to the phosphorylated substrate.

-

Read the plate on a suitable plate reader to measure the signal (e.g., fluorescence polarization).

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 4: Receptor Binding Assay

Objective: To determine the affinity of synthesized compounds for a specific G-protein coupled receptor (GPCR).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor expressed in a cell membrane preparation.

Procedure (General):

-

Prepare cell membranes from a cell line overexpressing the target receptor.

-

In a 96-well filter plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors), and serial dilutions of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

-

Harvest the membranes onto a filter mat using a cell harvester and wash to remove unbound radioligand.

-

Dry the filter mat and add scintillation cocktail.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the Ki value, which represents the binding affinity of the test compound for the receptor.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable, yet underexplored, platform for the discovery of novel therapeutics. Its unique combination of physicochemical properties and synthetic tractability makes it an ideal starting point for the generation of diverse chemical libraries targeting a wide range of biological entities. The protocols and application notes provided in this guide offer a solid foundation for researchers to initiate and advance drug discovery programs based on this promising scaffold. Future work should focus on the synthesis and screening of a broad range of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this versatile chemical entity.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Biological Screening of 1-Propylpiperidin-4-amine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to adopt a stable chair conformation that presents substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. This guide provides a comprehensive overview of the synthesis of 1-propylpiperidin-4-amine, a key intermediate, and its subsequent derivatization to generate a library of compounds for biological screening. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for both synthesis and biological evaluation, with a focus on analgesic and cytotoxic activities, common therapeutic areas for piperidine derivatives.[2][3]

Part 1: Synthesis of this compound and its Amide Derivatives

The synthesis of a diverse library of this compound derivatives begins with the efficient construction of the core scaffold. This is followed by functionalization of the primary amine to introduce a variety of chemical moieties, thereby exploring the chemical space around the piperidine core.

Synthesis of the Core Scaffold: this compound

A robust and scalable method for the synthesis of this compound is the reductive amination of a protected 4-aminopiperidine with propionaldehyde. This one-pot reaction is highly efficient and avoids the over-alkylation issues often associated with direct alkylation of amines.[4]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position of the starting piperidine is crucial. It prevents the primary amine from reacting with the aldehyde, ensuring that the N-propylation occurs selectively at the piperidine ring nitrogen.

-

Reductive Amination: This method is preferred over direct alkylation with a propyl halide because it is a more controlled reaction. It proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent.[4]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations as it is selective for imines over aldehydes and ketones, minimizing the formation of the corresponding alcohol byproduct.[5]

-

Deprotection: The final step involves the removal of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired primary amine.

Protocol 1: Synthesis of this compound

Materials:

-

1-Boc-4-aminopiperidine

-

Propionaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in DCE, add propionaldehyde (1.2 eq).

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

-

Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-1-propylpiperidin-4-amine can be purified by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq). Stir the solution at room temperature for 2-4 hours.

-

Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford this compound.

Derivatization: Synthesis of N-(1-Propylpiperidin-4-yl)benzamide

To explore the structure-activity relationship (SAR), the synthesized this compound can be readily derivatized. A common and effective method is the formation of an amide bond by coupling the primary amine with a carboxylic acid. This can be achieved using various coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a more potent coupling agent like HATU.[1][6]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Amide Coupling: Amide bonds are stable and prevalent in many drug molecules. Their synthesis allows for the introduction of a wide range of substituents, enabling a thorough exploration of the chemical space.

-

HATU as Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide.[1]

-

DIPEA as Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the formation of the active ester intermediate.

Protocol 2: Synthesis of N-(1-Propylpiperidin-4-yl)benzamide